YW3-56 Versus Cl-Amidine: Cellular Growth Inhibition Efficacy Head-to-Head Comparison
In a direct head-to-head comparison using U2OS osteosarcoma cells, YW3-56 exhibits >60-fold greater cell growth inhibition efficacy than Cl-amidine (IC50 ≈ 2.5 μM for YW3-56) [1]. Critically, this >60-fold enhancement in cellular potency corresponds to only a ~5-fold increase in PAD4 enzymatic inhibition (IC50 ≈ 1–5 μM for YW3-56 vs. 5.9 μM for Cl-amidine PAD4) [1][2]. At 2–4 μM concentrations, YW3-56 produces predominantly cytostatic effects via slowed cell division, while higher concentrations induce cytotoxic morphological changes [1].
| Evidence Dimension | Cell growth inhibition efficacy |
|---|---|
| Target Compound Data | YW3-56: U2OS cell growth IC50 ≈ 2.5 μM |
| Comparator Or Baseline | Cl-amidine: U2OS cell growth IC50 ≈ 150 μM (calculated: 2.5 μM × 60) |
| Quantified Difference | >60-fold increase in cell growth inhibition efficacy; PAD4 enzyme inhibition increase only ~5-fold (YW3-56 IC50 1–5 μM vs. Cl-amidine IC50 5.9 μM) |
| Conditions | U2OS osteosarcoma cell line; cell growth/viability assay; parallel PAD4 enzymatic activity assay |
Why This Matters
This demonstrates that YW3-56's cellular potency advantage derives primarily from factors beyond enzyme inhibition (e.g., cellular uptake, target engagement, downstream signaling), making it the superior choice for functional cellular studies of PAD4 biology.
- [1] Wang Y, Li P, Wang S, et al. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. J Biol Chem. 2012 Jul 27;287(31):25941-25953. Figure 1B. View Source
- [2] Adooq. Protein Arginine Deiminase (PAD) Inhibitors Comparison Table. Cl-amidine PAD4 IC50 = 5.9 μM. View Source
